molecular formula C18H34O3 B8066811 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid

8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid

Cat. No.: B8066811
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-IAGOWNOFSA-N
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Description

8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is a chemical compound with the molecular formula C18H34O3. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring at the 9,10 position of an 18-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid typically involves the epoxidation of stearic acid. One common method is the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst such as tungsten-based catalysts or peroxo acids. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the epoxide ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of efficient catalysts and optimized reaction conditions helps in minimizing by-products and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The epoxide ring can be oxidized to form diols or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

  • Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Diols: Oxidation of the epoxide ring can yield diols, which are important intermediates in organic synthesis.

  • Alcohols: Reduction of the epoxide ring can produce alcohols, which have various industrial applications.

  • Substituted Derivatives: Nucleophilic substitution reactions can lead to the formation of substituted derivatives, which can be used in pharmaceuticals and other industries.

Scientific Research Applications

8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane dynamics.

  • Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

  • Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is similar to other epoxide fatty acids, such as 9,10-epoxy-12-hydroxystearic acid and 9,10-epoxy-11-hydroxystearic acid. its unique structure and stereochemistry make it distinct in terms of reactivity and biological activity. The presence of the octyl group at the 3-position of the oxirane ring enhances its lipophilicity and potential for biological interactions.

Comparison with Similar Compounds

  • 9,10-Epoxy-12-hydroxystearic acid

  • 9,10-Epoxy-11-hydroxystearic acid

  • 9,10-Epoxyoctadecanoic acid

  • 9,10-Epoxystearic acid

Properties

IUPAC Name

8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZYCNQZDBZBQ-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid
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